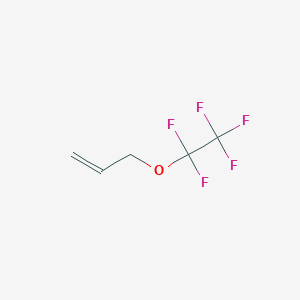

1-Propene, 3-(pentafluoroethoxy)-

Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has profoundly impacted numerous areas of science and technology. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is attributed to the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the small size of the fluorine atom. These modifications can lead to enhanced thermal stability, chemical resistance, and unique electronic properties.

Fluorinated ethers, a significant subgroup of organofluorine compounds, are recognized for their chemical inertness, low surface energy, and excellent thermal stability. When a fluorinated ether group is attached to a propene backbone, as in 1-Propene, 3-(pentafluoroethoxy)-, the resulting molecule combines the reactivity of the double bond with the distinctive properties conferred by the fluorinated segment.

Significance of 1-Propene, 3-(pentafluoroethoxy)- in Contemporary Chemical Research

While specific research exclusively focused on 1-Propene, 3-(pentafluoroethoxy)- is not extensively documented in publicly available literature, its potential significance can be inferred from the broader context of fluorinated monomers. The presence of a polymerizable propene group and a highly fluorinated ethoxy tail suggests its utility as a monomer for the synthesis of specialty polymers.

Fluoropolymers derived from such monomers are anticipated to exhibit low refractive indices, high thermal stability, and low surface energies, making them candidates for applications in advanced coatings, optical materials, and membranes. The pentafluoroethoxy group, in particular, would contribute to a high degree of fluorination, potentially enhancing the material's oleophobicity and chemical resistance.

Structural Characteristics and Nomenclature of 1-Propene, 3-(pentafluoroethoxy)-

The nomenclature "1-Propene, 3-(pentafluoroethoxy)-" precisely defines the molecular architecture of the compound. It indicates a three-carbon chain (propene) with a double bond between the first and second carbon atoms. An ether linkage is present at the third carbon, connecting it to a pentafluoroethyl group (-OCH2CF2CF3).

Key Structural Features:

Propene Backbone: The CH2=CH-CH2- structure provides a reactive site for polymerization and other chemical transformations.

Ether Linkage: The -O- group introduces some flexibility into the molecule and can influence its polarity and solvency.

Pentafluoroethoxy Group: The -CF2CF3 moiety is responsible for the compound's fluorinated character, contributing to low surface energy and high stability.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-Propene, 3-(pentafluoroethoxy)- |

| Molecular Formula | C5H5F5O |

| SMILES | C=CCOC(F)(F)C(F)(F)F |

Overview of Research Trajectories

The research trajectory for a compound like 1-Propene, 3-(pentafluoroethoxy)- is likely to follow established pathways for novel fluorinated monomers. Initial research would typically focus on its synthesis and purification. A common method for preparing similar allyl ethers involves the Williamson ether synthesis, reacting an allyl halide with a fluorinated alcohol in the presence of a base. researchgate.net

Subsequent research would likely explore its polymerization behavior, including free-radical polymerization and copolymerization with other monomers. researchgate.net The properties of the resulting polymers would then be investigated, with a focus on their thermal stability, optical properties, and surface characteristics. The introduction of fluorinated side chains via monomers like this can significantly modify the properties of common polymers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethoxy)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O/c1-2-3-11-5(9,10)4(6,7)8/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEWQISCGMDIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602238 | |

| Record name | 3-(Pentafluoroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140899-22-5 | |

| Record name | 3-(Pentafluoroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Historical Development of Synthetic Routes to Fluorinated Ethers

The creation of carbon-fluorine bonds and the synthesis of fluorinated molecules has been a subject of study since the 19th century. nih.gov Early methods often involved harsh reagents and conditions. beilstein-journals.org The synthesis of fluoroaromatic compounds, for example, was advanced by the Schiemann reaction, which involved the decomposition of diazonium salts with fluoroboric acid, and later by nucleophilic halogen exchange using potassium fluoride (B91410) (KF). nih.gov

The development of fluorinated ethers, a subclass that includes 1-Propene, 3-(pentafluoroethoxy)-, built upon these foundational principles. A significant challenge has been the controlled introduction of perfluoroalkoxy groups (like -OCF2CF3). One innovative approach developed to overcome the dangers associated with direct fluorination of compounds with high vapor pressure was the PERFECT (perfluorination of esterified compounds followed by thermolysis) method. This technique involves the liquid-phase fluorination of partially-fluorinated esters of high molecular weight, which improves solubility and suppresses hazardous vapor-phase reactions. nih.gov These historical advancements in handling challenging fluorination reactions paved the way for the more targeted syntheses used today.

Targeted Synthesis of 1-Propene, 3-(pentafluoroethoxy)-

The specific synthesis of 1-Propene, 3-(pentafluoroethoxy)- typically involves a variation of the Williamson ether synthesis. This method relies on the reaction between an alkoxide and a suitable alkylating agent. In this case, an allyl alkoxide is reacted with a reagent that can donate the pentafluoroethyl group.

Perfluoroalkoxy Group Introduction Strategies

Introducing the pentafluoroethoxy group (–OCH2CH2F5) is the most complex part of the synthesis. A common method involves reacting the pre-formed sodium allyl alkoxide with an electrophilic source of the pentafluoroethyl group. One such reagent is pentafluoroethyl iodide (C2F5I). The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the allyl alkoxide displaces the iodide from the pentafluoroethyl group.

Another strategy involves the reaction of tetrafluoroethylene (B6358150) with an alcohol in the presence of a base. This method can be used to generate the pentafluoroethoxy group attached to the desired organic backbone.

Precursors and Intermediate Compounds in 1-Propene, 3-(pentafluoroethoxy)- Synthesis

The synthesis of 1-Propene, 3-(pentafluoroethoxy)- relies on a few key precursor molecules. The selection of these precursors is crucial for an efficient and high-yield reaction.

| Precursor/Intermediate | Role in Synthesis |

| Allyl Alcohol | The primary starting material, providing the three-carbon propene backbone. It is deprotonated to form the nucleophilic alkoxide. |

| Sodium Hydride (NaH) | A strong base used to deprotonate allyl alcohol, forming the intermediate sodium allyl alkoxide. |

| Pentafluoroethyl Iodide (C2F5I) | The electrophilic source of the pentafluoroethyl group. It reacts with the allyl alkoxide to form the ether linkage. |

| Sodium Allyl Alkoxide | A key reactive intermediate formed in situ from the reaction of allyl alcohol and a base. It acts as the nucleophile. |

| Tetrafluoroethylene | An alternative precursor that can be used to construct the pentafluoroethoxy group directly on an alcohol substrate. |

Catalytic Aspects in Synthesis of Fluorinated Propenes

While the primary synthesis of 1-Propene, 3-(pentafluoroethoxy)- often follows a direct nucleophilic substitution pathway, catalysis plays a vital role in many related fluorination and etherification reactions, particularly when dealing with reactants in different phases. wikipedia.org

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving an organic-soluble substrate (like an allyl halide) and a water-soluble nucleophile (like a fluoride salt or an alkoxide). wikipedia.orgoperachem.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase where the reaction can occur. wikipedia.orgoperachem.com This avoids the need for expensive, anhydrous polar aprotic solvents. acsgcipr.org For instance, in a related synthesis, a catalyst like hexadecyltributylphosphonium bromide could be used to achieve high yields in a substitution reaction. operachem.com The efficiency of these catalysts can be related to parameters like the total number of carbon atoms (C#), which influences their solubility in the organic phase. acsgcipr.org

Catalysis in C-F Bond Formation: The direct catalytic formation of C-F bonds is a challenging but active area of research. nih.gov While not always directly applied in the Williamson ether synthesis of this specific compound, advances in using transition metals like copper and silver to catalyze fluorination reactions on various organic substrates are noteworthy. nih.gov These methods often involve electrophilic fluorinating agents and have been used for complex molecules. nih.gov Such catalytic systems highlight the ongoing development of more efficient and selective ways to create fluorinated compounds.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Allylic Moiety in 1-Propene, 3-(pentafluoroethoxy)-

The allylic group, characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group, is the primary site for addition reactions and polymerization.

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich π-bond attacks an electrophile. savemyexams.com In 1-propene, 3-(pentafluoroethoxy)-, the C=C double bond serves as a nucleophile, attacking electron-deficient species. The general mechanism involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. msu.edu

However, the powerful inductive effect of the pentafluoroethoxy group (-OCF₂CF₃) deactivates the double bond towards electrophilic attack. The fluorine atoms pull electron density away from the double bond, making it less nucleophilic than in non-fluorinated allyl ethers. This deactivation means that reactions typically requiring an electrophilic attack on the double bond may proceed more slowly or require harsher conditions. For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (H⁺) would add to the carbon that results in the more stable carbocation. libretexts.org The stability of this intermediate is influenced by the electron-withdrawing nature of the pentafluoroethoxy group.

Common electrophilic addition reactions include:

Halogenation: Reaction with halogens like chlorine (Cl₂) or bromine (Br₂) would lead to a dihalogenated product. The reaction is initiated by the electrophilic attack of the halogen on the double bond. msu.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond forms a halogenated alkane. savemyexams.com

Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol. libretexts.org

The regioselectivity of these additions is governed by the stability of the intermediate carbocation, which is destabilized by the adjacent electron-withdrawing ether group.

The double bond of 1-propene, 3-(pentafluoroethoxy)- makes it a suitable monomer for radical polymerization. This process is typically initiated by radical species generated from initiators like organic peroxides or azo compounds. For example, di-tert-butyl peroxide can be used to initiate the radical polymerization of fluorinated olefins. nih.gov

The initiation step involves the addition of a radical (R•) to the double bond, forming a new, more stable radical. The strong electron-withdrawing nature of the pentafluoroethoxy group influences the reactivity of the monomer and the stability of the propagating radical. While specific studies on 1-propene, 3-(pentafluoroethoxy)- are not widely available, research on analogous fluorinated propenes, such as 1,1,3,3,3-pentafluoropropene (B1294464) (PFP), shows that they can undergo radical copolymerization with other fluoroolefins. nih.gov These polymerizations often require specific conditions and may be used to create polymers with tailored properties, such as thermal and chemical resistance. nih.govgoogle.com

Stability and Reactivity of the Pentafluoroethoxy Ether Linkage

The ether linkage (C-O-C) in 1-propene, 3-(pentafluoroethoxy)- is significantly stabilized by the attached pentafluoroethyl group. The C-F bonds are exceptionally strong, and their presence strengthens adjacent bonds, including the C-O bonds of the ether. nih.gov This makes the ether linkage resistant to cleavage under many conditions.

However, under specific, highly reductive conditions, cleavage of the ether C-O bond can occur. Studies on the degradation of perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the presence of an ether oxygen can lead to the cleavage of C-O bonds, which can be a favorable degradation pathway compared to the cleavage of the highly stable C-F bonds. nih.govresearchgate.net This cleavage often generates unstable perfluoroalcohols that can further decompose. nih.gov Aerobic biotransformation studies on similar fluoroalkylether substances also indicate that enzymatic oxidation can occur at the non-fluorinated carbon adjacent to the ether oxygen, leading to ether scission. nih.gov

Influence of Fluorine Atoms on Molecular Reactivity and Stability

The five fluorine atoms on the ethoxy group are the defining feature of the molecule's chemistry, exerting a profound influence through their strong electronegativity.

Inductive Effect: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). researchgate.net This effect polarizes the C-F bonds and, by extension, the entire pentafluoroethoxy group. This polarization reduces the electron density of the rest of the molecule, including the allylic double bond and the ether oxygen.

Bond Strength: The C-F bond is exceptionally strong (~472 kJ/mol), contributing to the high thermal and chemical stability of the fluorinated portion of the molecule. msstate.edu Research on related perfluoroalkyl ether compounds shows that the ether oxygen can increase the bond dissociation energy of C-F bonds on adjacent carbons. nih.gov

Steric Effects: The fluorine atoms are larger than hydrogen atoms, which can provide some steric hindrance around the ether linkage, potentially shielding it from chemical attack.

Table 1: Comparison of Bond Dissociation Energies (BDE)

| Bond | Typical BDE (kJ/mol) | Influence of Fluorination |

| C-C | ~350 | Generally stable |

| C-O | ~350 | Stabilized by adjacent C-F bonds |

| C-H | ~413 | Standard reactivity |

| C=C | ~611 | Deactivated by inductive effect |

| C-F | ~472 | Very high, confers stability |

Data compiled from general chemical principles and comparative literature. msstate.edu

Mechanistic Investigations of Transformation Pathways (e.g., degradation, polymerization)

Mechanistic studies on the specific transformation of 1-propene, 3-(pentafluoroethoxy)- are limited. However, insights can be drawn from related fluorinated compounds.

Degradation Pathways: The degradation of similar fluorinated ethers often proceeds through reductive pathways. For example, studies on PFECAs using hydrated electrons show that degradation can be initiated by the cleavage of the C-O ether bond. nih.govresearchgate.net This pathway is often favored over the cleavage of C-F or C-C bonds and leads to the formation of unstable fluoroalcohols. nih.gov Aerobic biotransformation of analogous ethers can be initiated by monooxygenase enzymes, which hydroxylate the carbon atom next to the ether linkage, leading to an unstable hemiacetal that spontaneously cleaves the ether bond. nih.gov

Polymerization Pathways: As mentioned, radical polymerization is a key transformation pathway. The mechanism follows the standard steps of initiation, propagation, and termination. The reactivity of the monomer in copolymerization is described by reactivity ratios, which quantify the tendency of a propagating radical to add to a monomer of the same species or the comonomer. For fluorinated alkenes, these ratios are heavily influenced by the electronic effects of the fluorine substituents. nih.gov

Table 2: Summary of Reactivity

| Functional Group | Key Reactions | Influence of Pentafluoroethoxy Group |

| Allyl (C=C) | Electrophilic Addition, Radical Polymerization | Deactivated towards electrophiles, influences polymerization reactivity. |

| Ether (-O-) | Cleavage under harsh reductive or specific enzymatic conditions | Stabilized by strong C-F bonds, but can be a site for degradation initiation. |

Polymerization and Advanced Materials Science

Monomer Behavior in Polymerization Processes

The behavior of highly fluorinated monomers like 1-Propene, 3-(pentafluoroethoxy)- in polymerization is significantly influenced by the electron-withdrawing nature and steric hindrance of the fluorine atoms.

Copolymerization with Fluorinated and Non-Fluorinated Monomers

Although homopolymerization is unlikely, 1-Propene, 3-(pentafluoroethoxy)- is expected to participate in copolymerization with other monomers. Studies on PFP have demonstrated its ability to copolymerize with a variety of both fluorinated and non-fluorinated comonomers. mdpi.comnih.gov

Copolymerization with Fluorinated Monomers: The radical copolymerization of PFP has been investigated with several fluorinated monomers, including vinylidene fluoride (B91410) (VDF), hexafluoropropene (B89477) (HFP), chlorotrifluoroethylene (B8367) (CTFE), and perfluoromethylvinyl ether (PMVE). mdpi.comnih.gov The introduction of a comonomer like VDF can facilitate the incorporation of PFP into a polymer chain, leading to the synthesis of terpolymers with improved yields. mdpi.comresearchgate.netnih.gov However, the reactivity of PFP is generally lower than other fluorinated monomers, often resulting in lower incorporation into the copolymer than its proportion in the initial monomer feed. mdpi.com For instance, copolymerization with HFP, which also does not homopolymerize, has resulted in very low yields. mdpi.com

Copolymerization with Non-Fluorinated Monomers: PFP has also been copolymerized with non-fluorinated, electron-donating monomers such as ethyl vinyl ether (EVE) and vinylene carbonate (VCA). mdpi.comnih.gov The resulting copolymers are typically amorphous fluoroelastomers or fluorothermoplastics. mdpi.comresearchgate.netnih.gov The presence of the fluorinated monomer imparts unique properties to the resulting polymer, even at low incorporation levels.

The table below summarizes the copolymerization behavior of 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) with various comonomers, which serves as a model for the potential behavior of 1-Propene, 3-(pentafluoroethoxy)-.

| Comonomer Type | Example Comonomer | Resulting Polymer Type | Observed Yields | Reference |

|---|---|---|---|---|

| Fluorinated | Vinylidene Fluoride (VDF) | Thermoplastic or Elastomer | Improved yields in terpolymerization | mdpi.comresearchgate.net |

| Fluorinated | Hexafluoropropene (HFP) | Copolymer | Very Low (e.g., 3%) | mdpi.com |

| Fluorinated | Chlorotrifluoroethylene (CTFE) | Copolymer | Poor (e.g., 6%) | mdpi.com |

| Fluorinated | tert-butyl 2-trifluoromethylacrylate (MAF-TBE) | Copolymer | Low to Moderate (10-26%) | mdpi.com |

| Non-Fluorinated | Ethyl Vinyl Ether (EVE) | Fluoroelastomer or Fluorothermoplastic | Data not specified | mdpi.comnih.gov |

| Non-Fluorinated | Vinylene Carbonate (VCA) | Fluoroelastomer or Fluorothermoplastic | Data not specified | mdpi.comnih.gov |

Structural Architectures of Resultant Fluoropolymers

The incorporation of fluorinated monomers like 1-Propene, 3-(pentafluoroethoxy)- into a polymer chain significantly influences the final properties of the material.

Influence of Fluorine Content on Polymer Properties (General)

The presence of fluorine atoms in a polymer backbone imparts a range of desirable properties. mt.comresearchgate.net The high electronegativity and the strength of the carbon-fluorine bond contribute to:

High Thermal Stability: Fluoropolymers are known for their ability to withstand high temperatures. researchgate.netresearchgate.net

Chemical Inertness: The C-F bond is highly resistant to chemical attack, making fluoropolymers suitable for use in harsh chemical environments. mt.comresearchgate.net

Low Surface Energy: This results in properties such as hydrophobicity, oleophobicity, and a low coefficient of friction. acs.org

Improved Gas Barrier Properties: The dense and ordered structure of some fluoropolymers can reduce the permeability of gases. researchgate.net

Generally, as the fluorine content in a polymer increases, its chemical resistance and thermal stability are enhanced. nih.gov

Stereochemical Control in Polymerization (e.g., Atactic vs. Isotactic Considerations for Related Propenes)

The polymerization of propylene (B89431) and its derivatives can lead to different stereochemical arrangements of the side groups along the polymer chain, a concept known as tacticity. researchgate.netbham.ac.ukillinois.edu The primary forms are:

Isotactic: The side groups are all on the same side of the polymer chain. This regular structure allows for chain packing and results in crystalline materials. researchgate.net

Syndiotactic: The side groups alternate their positions regularly along the chain. This can also lead to crystalline polymers.

Atactic: The side groups are randomly arranged along the chain. This lack of regularity prevents crystallization, leading to amorphous materials. researchgate.net

For polypropylene, the use of specific Ziegler-Natta or metallocene catalysts allows for precise control over the stereochemistry, yielding highly isotactic or syndiotactic polymers with distinct mechanical properties. illinois.eduunits.itnih.gov In the case of fluorinated propenes, achieving such stereochemical control can be more challenging. The polymers resulting from the radical copolymerization of PFP are generally amorphous, suggesting an atactic arrangement of the monomer units. mdpi.comresearchgate.netnih.gov This is typical for radical polymerizations which generally offer less stereocontrol compared to coordination polymerization methods. illinois.edu The bulky and highly electronegative pentafluoroethoxy group in 1-Propene, 3-(pentafluoroethoxy)- would likely favor the formation of atactic copolymers in standard radical polymerization processes.

Applications of 1-Propene, 3-(pentafluoroethoxy)- Derived Materials

While specific applications for materials derived from 1-Propene, 3-(pentafluoroethoxy)- are not documented, the properties of copolymers containing the similar monomer PFP suggest potential uses in high-performance applications. mdpi.comresearchgate.net The resulting fluoroelastomers and fluorothermoplastics exhibit good thermal stability and are either amorphous or semi-crystalline. mdpi.comresearchgate.netnih.gov

Potential applications, extrapolated from related fluoropolymers, could include:

Seals and Gaskets: For use in aggressive chemical and high-temperature environments due to their expected chemical resistance and thermal stability. mdpi.com

Coatings: The low surface energy imparted by fluorine could be utilized for creating non-stick, hydrophobic, or protective coatings. acs.org

Advanced Membranes: The unique combination of properties could be beneficial for gas separation or fuel cell membranes. researchgate.netnih.gov

High-Performance Elastomers: Copolymers could be formulated to produce fluoroelastomers with tailored flexibility and resistance to oils and chemicals. mdpi.com

These potential applications stem from the fundamental properties that the incorporation of fluorine imparts to a polymer. mt.comresearchgate.netacs.org

Research on "1-Propene, 3-(pentafluoroethoxy)-" Reveals No Specific Polymerization Data

Despite a comprehensive search for the chemical compound "1-Propene, 3-(pentafluoroethoxy)-," no specific information regarding its polymerization or its application in high-performance fluoropolymers or advanced materials was found in the public domain.

Extensive database and literature searches for the polymerization of "1-Propene, 3-(pentafluoroethoxy)-" and its subsequent use in industrial applications such as solvents, coatings, or in the electronics, semiconductor, and transport sectors did not yield any direct research findings or detailed data.

The investigation did, however, uncover information on other structurally related fluorinated propene monomers. Research is available on the polymerization and copolymerization of compounds such as 1,1,3,3,3-pentafluoropropene (PFP). These studies explore the creation of various fluoropolymers with a range of properties and applications. However, this information is not directly applicable to the specifically requested compound, "1-Propene, 3-(pentafluoroethoxy)-."

Similarly, searches for advanced materials derived from this specific monomer for specialized applications in sectors like electronics and transportation were unsuccessful. While the field of fluoropolymers is extensive, with many compounds being utilized for their unique properties, "1-Propene, 3-(pentafluoroethoxy)-" does not appear to be a commonly studied or commercially significant monomer based on the available information.

Therefore, it is not possible to provide an article on the polymerization and materials science of "1-Propene, 3-(pentafluoroethoxy)-" as outlined in the initial request due to the absence of relevant scientific literature and data.

Environmental Fate and Transport Mechanisms

Aquatic and Terrestrial Environmental Behavior

The behavior of 1-Propene, 3-(pentafluoroethoxy)- in water and soil is influenced by its low water solubility and potential for volatilization.

The pentafluoroethoxy group is chemically inert and highly resistant to hydrolysis. While the ether linkage can be susceptible to cleavage under certain conditions, the high degree of fluorination in the ethoxy group is expected to shield the ether oxygen, making hydrolysis a very slow process under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a significant degradation pathway.

Due to its expected low water solubility and relatively high vapor pressure, 1-Propene, 3-(pentafluoroethoxy)- is likely to partition predominantly to the atmosphere. If released to water, volatilization would be a major transport mechanism. If released to soil, it is expected to have low to moderate mobility, with a tendency to partition to the soil gas phase and subsequently volatilize to the atmosphere. Its potential for sorption to organic matter in soil and sediment is likely to be low.

Table 2: Estimated Environmental Partitioning of 1-Propene, 3-(pentafluoroethoxy)-

| Environmental Compartment | Predominant Behavior |

| Air | Primary sink, subject to atmospheric degradation |

| Water | Low solubility, significant volatilization |

| Soil | Low to moderate mobility, partitioning to soil gas |

| Sediment | Low potential for sorption |

Note: This table is based on the expected physicochemical properties of the compound.

Formation of Environmental Transformation Products (e.g., perfluoropropionic acid from related ethers)

The environmental transformation of fluorinated compounds, such as 1-Propene, 3-(pentafluoroethoxy)-, can lead to the formation of various degradation products. A significant area of research focuses on the potential for these substances to break down into highly persistent per- and polyfluoroalkyl substances (PFAS), including perfluoroalkyl carboxylic acids (PFCAs). Of particular concern is the formation of perfluoropropionic acid (PFPrA), an ultra-short-chain PFCA that has been detected in various environmental compartments. acs.orgregulations.gov While direct studies on the environmental transformation of 1-Propene, 3-(pentafluoroethoxy)- are limited, research on related fluoroethers provides critical insights into the likely degradation pathways and the resulting transformation products.

One of the primary mechanisms for the degradation of PFAS precursors is through oxidation and other transformation processes in the environment. nih.govresearchgate.net For fluoroethers, the ether linkage can be a point of cleavage, leading to the formation of smaller, more stable compounds.

Research Findings on Related Fluoroethers

Detailed studies on the degradation of perfluoroalkyl ether carboxylic acids (PFECAs) offer a strong analogy for understanding the potential environmental fate of 1-Propene, 3-(pentafluoroethoxy)-. For instance, research on the thermal and chemical degradation of hexafluoropropylene oxide dimer acid (HFPO-DA), a well-studied PFECA, has demonstrated the formation of PFPrA as a significant transformation product. acs.orgnih.gov

During thermal treatment, HFPO-DA has been shown to degrade, yielding PFPrA and trifluoroacetic acid (TFA). acs.org The proposed mechanism involves the cleavage of the ether bond, leading to the formation of a perfluoropropyl radical, which can then be oxidized to form PFPrA. acs.org This process highlights a key pathway for the generation of shorter-chain PFCAs from larger fluoroether molecules.

Kinetic studies on the oxidation of HFPO-DA by sulfate (B86663) radicals have also confirmed the formation of PFPrA. nih.gov These studies provide quantitative data on the degradation rates and product yields, further solidifying the link between certain fluoroethers and the formation of persistent PFCAs like PFPrA.

The following table summarizes key findings from studies on the degradation of related fluoroethers and the formation of PFPrA.

| Precursor Compound | Degradation Method | Key Transformation Products | Reference |

| Hexafluoropropylene oxide dimer acid (HFPO-DA) | Thermal Decomposition | Perfluoropropionic acid (PFPrA), Trifluoroacetic acid (TFA) | acs.org |

| Hexafluoropropylene oxide dimer acid (HFPO-DA) | Oxidation by Sulfate Radicals | Perfluoropropionic acid (PFPrA) | nih.gov |

| C6 Fluoroketone | Atmospheric Photolysis | Perfluoropropionic acid (PFPrA) | regulations.gov |

The biotransformation of PFAS precursors is another critical pathway for their environmental degradation. nih.govresearchgate.net While specific data on the microbial degradation of 1-Propene, 3-(pentafluoroethoxy)- is not available, the general principles of microbial metabolism of fluorinated compounds suggest that cleavage of the ether bond and subsequent transformation of the resulting fragments are plausible routes. nih.gov The end products of such biotransformation are often shorter-chained, more persistent PFCAs. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Electronic Density Distribution and Bond Analysis (e.g., C-F bond strength)

No published studies were found that specifically detail the electronic density distribution or provide a quantitative analysis of the C-F bond strengths in 1-propene, 3-(pentafluoroethoxy)-.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO gap for 1-propene, 3-(pentafluoroethoxy)-, are not available in the reviewed literature.

Reaction Pathway Elucidation and Energy Landscapes

Transition State Characterization for Key Reactions

No computational studies characterizing the transition states for key reactions involving 1-propene, 3-(pentafluoroethoxy)- have been reported.

Thermochemical Calculations of Reaction Enthalpies and Activation Barriers

There are no available data from thermochemical calculations that provide the reaction enthalpies or activation barriers for reactions involving 1-propene, 3-(pentafluoroethoxy)-.

Spectroscopic Property Predictions (e.g., NMR, Mass Spectrometry)

While computational methods can predict spectroscopic data, no studies have been published that present predicted NMR or mass spectrometry data for 1-propene, 3-(pentafluoroethoxy)-.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the intermolecular forces and structural arrangements of molecules in the condensed phase. For 1-Propene, 3-(pentafluoroethoxy)-, MD simulations can provide a detailed picture of how individual molecules interact with each other, governing the macroscopic properties of the substance. While specific MD studies focusing exclusively on 1-Propene, 3-(pentafluoroethoxy)- are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from simulations of structurally related fluorinated ethers and alkenes.

The primary forces at play in the liquid state of 1-Propene, 3-(pentafluoroethoxy)- are a combination of dipole-dipole interactions, London dispersion forces, and potential weak hydrogen bonding. The highly electronegative fluorine atoms in the pentafluoroethoxy group create strong partial negative charges, while the carbon atoms bonded to them, and to a lesser extent the ether oxygen, bear partial positive charges. This charge distribution results in significant molecular dipoles, leading to strong dipole-dipole attractions between molecules.

To perform MD simulations, a force field is required to define the potential energy of the system as a function of its atomic coordinates. For a molecule like 1-Propene, 3-(pentafluoroethoxy)-, a common choice would be a general force field such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), which are parameterized for a wide range of organic molecules. These force fields model both bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The non-bonded interactions are typically represented by a Lennard-Jones potential and Coulomb's law.

A key output from MD simulations for understanding liquid structure is the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a distance r from a reference particle. For 1-Propene, 3-(pentafluoroethoxy)-, several RDFs would be of interest:

g(F-F, r): The fluorine-fluorine RDF would likely show a sharp first peak at a distance corresponding to the close packing of the highly electronegative fluorine atoms on adjacent molecules.

g(O-H, r): If trace amounts of protic impurities (like water) are present, or in mixtures, the ether oxygen-hydrogen RDF could reveal the potential for weak hydrogen bond formation.

g(C=C center - C=C center, r): The RDF between the centers of the propene double bonds could indicate any preferential alignment or stacking of the alkene moieties.

The insights gained from these simulations are crucial for predicting and understanding the physical properties of 1-Propene, 3-(pentafluoroethoxy)-, such as its boiling point, viscosity, and miscibility with other liquids.

| Interaction Type | Contributing Molecular Moiety | Expected Relative Strength | Key Simulation Parameters |

| Dipole-Dipole | Pentafluoroethoxy group | Strong | Atomic partial charges |

| London Dispersion | Entire molecule (especially the larger electron cloud of fluorine atoms) | Moderate to Strong | Lennard-Jones parameters (ε and σ) |

| Weak C-H···F/O Hydrogen Bonding | Propene C-H bonds and ether oxygen/fluorine atoms | Weak | Electrostatic and van der Waals parameters |

| π-Interactions | Propene C=C double bond | Weak | Dihedral potentials and non-bonded parameters |

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 1-Propene, 3-(pentafluoroethoxy)-. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing distinct information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of fluorinated organic molecules. Both ¹H and ¹⁹F NMR are employed to provide a complete picture of the molecule's hydrogen and fluorine environments. wikipedia.orgaiinmr.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the allyl group. The environment of these protons—their proximity to the electronegative ether oxygen and the double bond—dictates their chemical shifts and splitting patterns. docbrown.info Based on data from analogous allyl ethers, the signals can be assigned to the vinylic protons (-CH=CH₂) and the methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-). nist.govchegg.com The vinylic proton on the central carbon (-CH=) would appear as a complex multiplet due to coupling with both the terminal vinyl protons and the methylene protons. The two terminal vinylic protons (=CH₂) are diastereotopic and would exhibit distinct chemical shifts and complex splitting. The methylene protons (-CH₂-) adjacent to the ether oxygen would likely appear as a doublet, split by the neighboring vinylic proton. chegg.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and the wide range of chemical shifts, which provides excellent signal dispersion. wikipedia.orgaiinmr.comhuji.ac.il For the pentafluoroethoxy group (-O-CF₂-CF₃), two distinct signals are expected. The -CF₃ group would typically appear as a triplet, split by the adjacent -CF₂ group. The -CF₂ group would appear as a quartet, split by the three fluorine atoms of the -CF₃ group. ucsb.edursc.org The chemical shifts are reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

Table 1: Predicted ¹H and ¹⁹F NMR Data for 1-Propene, 3-(pentafluoroethoxy)-

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Predicted Coupling Constant (J) |

| ¹H | H₂C=CH- | ~5.2-5.4 | Multiplet (dd) | Jcis ≈ 10 Hz, Jtrans ≈ 17 Hz |

| ¹H | H₂C=CH - | ~5.8-6.0 | Multiplet | - |

| ¹H | -O-CH ₂- | ~4.0-4.2 | Doublet | J ≈ 5-6 Hz |

| ¹⁹F | -CF₂-CF₃ | ~ -85 to -90 | Triplet | ³JFF ≈ 2-4 Hz |

| ¹⁹F | -O-CF₂ -CF₃ | ~ -90 to -95 | Quartet | ³JFF ≈ 2-4 Hz |

Note: Predicted values are based on typical ranges for allyl ethers and pentafluoroethyl groups.

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule upon ionization. wikipedia.org For 1-Propene, 3-(pentafluoroethoxy)-, electron ionization (EI) would likely lead to an energetically unstable molecular ion [M]⁺• that undergoes predictable fragmentation. youtube.com

The fragmentation process is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. wikipedia.org Key fragmentation pathways for an allyl ether include:

α-Cleavage: Breakage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.

Allylic Cleavage: Loss of the allyl group (C₃H₅•) to form a stable oxonium ion [M - 41]⁺ is highly probable.

Cleavage of the C-O bond: Fragmentation can occur on either side of the ether oxygen, leading to the loss of the pentafluoroethoxy group ([•OCF₂CF₃]) or the allyl group.

Fluorocarbon Fragmentation: The pentafluoroethyl fragment itself can break apart, leading to characteristic ions like CF₃⁺. In the mass spectra of perfluorinated compounds, the CF₃⁺ ion (m/z = 69) is often a very abundant peak. nist.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of 1-Propene, 3-(pentafluoroethoxy)-

| m/z | Proposed Fragment Ion | Formula | Notes |

| 188 | [C₅H₅F₅O]⁺• | Molecular Ion (M⁺•) | May be of low abundance |

| 147 | [M - C₃H₅]⁺ | [C₂F₅O]⁺ | Loss of allyl radical |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Common, stable fluorinated fragment |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation |

Note: The molecular weight of C₅H₅F₅O is 188.08 g/mol . The m/z values correspond to the most abundant isotopes.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Propene, 3-(pentafluoroethoxy)- is expected to be dominated by very strong absorption bands corresponding to the C-F and C-O-C stretching vibrations. researchgate.netchemicalbook.com The allyl group gives rise to several characteristic peaks:

=C-H stretch: Typically found just above 3000 cm⁻¹.

C=C stretch: A moderate absorption around 1645 cm⁻¹. docbrown.info

=C-H bends (out-of-plane): Strong bands in the 900-1000 cm⁻¹ region. nist.gov

The fluoroalkoxy part of the molecule would be identified by:

C-O-C stretch: A strong, characteristic asymmetric stretch for the ether linkage, typically in the 1050-1150 cm⁻¹ range. chemicalbook.comspectrabase.com

C-F stretches: Multiple very strong and intense absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of fluorinated compounds.

Raman Spectroscopy: While C-F bonds are strong absorbers in the IR, they often produce weaker signals in Raman spectra. Conversely, the C=C double bond of the allyl group, which may show a weaker IR signal, is expected to produce a strong and distinct signal in the Raman spectrum, making this technique particularly useful for confirming the presence of the alkene moiety. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands for 1-Propene, 3-(pentafluoroethoxy)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3080-3120 | =C-H stretch | Alkene | Medium |

| 2850-2960 | C-H stretch | Alkane (CH₂) | Medium |

| 1640-1650 | C=C stretch | Alkene | Medium-Weak |

| 1100-1300 | C-F stretch | Fluoroalkane | Very Strong |

| 1050-1150 | C-O-C asym. stretch | Ether | Strong |

| 910-995 | =C-H bend | Alkene | Strong |

Note: Values are based on data for analogous allyl ethers and fluorinated compounds. nist.govchemicalbook.com

Chromatographic Techniques for Separation and Quantification

Gas chromatography (GC) is the primary chromatographic technique for the analysis of volatile compounds like 1-Propene, 3-(pentafluoroethoxy)-. It is used to separate the compound from impurities, starting materials, or byproducts, and to quantify its concentration. nih.govnih.gov

For the separation of this moderately polar, fluorinated ether, a variety of capillary columns could be employed. A low-to-mid polarity column (e.g., one with a phenyl- or cyanopropyl-functionalized stationary phase) would likely provide good resolution. A standard non-polar polydimethylsiloxane (B3030410) column could also be effective. Detection is typically achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification (GC-MS). nist.gov The retention time of the compound would be specific to the column and analytical conditions (temperature program, carrier gas flow rate) used.

Advanced In-Situ and Operando Spectroscopies for Reaction Monitoring

In-situ and operando spectroscopy allow for the real-time monitoring of chemical reactions as they occur, providing valuable mechanistic insights. acs.orgnih.gov These techniques are particularly powerful when applied to catalytic processes. Drawing from research in propene catalysis, one can envision how these methods could be applied to study reactions involving 1-Propene, 3-(pentafluoroethoxy)-. csic.esnih.gov

For example, if the compound were to undergo a catalytic reaction such as polymerization, hydrogenation, or hydroformylation across its double bond, operando FTIR spectroscopy could be employed. acs.orgresearchgate.net A reaction cell could be designed to allow the reaction mixture to flow while IR spectra are continuously recorded. This would enable researchers to monitor the decrease in the intensity of the characteristic C=C stretching vibration (~1645 cm⁻¹) and the =C-H vibrational bands, while simultaneously observing the appearance of new bands corresponding to the reaction products (e.g., C-H stretching bands of a newly formed alkane backbone). csic.es Coupling the spectroscopic setup with online gas chromatography or mass spectrometry would allow for simultaneous correlation of structural changes in the catalyst or reactants with product formation and selectivity. nih.gov

Derivatives and Analogues: Structure Property Reactivity Relationships

Structure-Reactivity Correlations in Pentafluoroethoxy-Substituted Alkenes

The reactivity of an alkene is intrinsically linked to the electronic environment of its double bond. In the case of 1-Propene, 3-(pentafluoroethoxy)-, the highly electronegative fluorine atoms in the pentafluoroethoxy group exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the ether oxygen and the methylene (B1212753) spacer to the allylic double bond.

The primary consequence of this electron withdrawal is a decrease in the electron density of the π-system of the double bond. This deactivation makes the alkene less susceptible to electrophilic attack compared to its non-fluorinated counterpart, allyl propyl ether. Conversely, the double bond becomes more susceptible to nucleophilic attack, a characteristic feature of electron-deficient alkenes.

Furthermore, the acidity of the allylic protons is expected to be enhanced. The electron-withdrawing nature of the pentafluoroethoxy group stabilizes the conjugate base formed upon deprotonation of the allylic position, making these protons more readily abstracted by a suitable base. This enhanced acidity opens up avenues for various functionalization reactions at the allylic carbon.

Expected Reactivity Trends:

| Reaction Type | Expected Reactivity Compared to Non-Fluorinated Analogue | Rationale |

| Electrophilic Addition | Decreased | Reduced electron density of the double bond. |

| Nucleophilic Addition | Increased | Increased electrophilicity of the double bond. |

| Radical Addition | Modified | The influence of the fluoroalkoxy group on radical stability. |

| Allylic C-H Functionalization | Increased (for deprotonation-based methods) | Enhanced acidity of allylic protons. |

Synthesis and Characterization of Functionalized Derivatives

The synthesis of 1-Propene, 3-(pentafluoroethoxy)- can be conceptually approached via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This method would involve the reaction of an allyl halide, such as allyl bromide, with a pentafluoroethoxide salt. The alkoxide can be generated in situ by treating 2,2,3,3,3-pentafluoroethanol with a strong base like sodium hydride.

Proposed Synthesis:

CF₃CF₂CH₂OH + NaH → CF₃CF₂CH₂O⁻Na⁺ + H₂

CF₃CF₂CH₂O⁻Na⁺ + CH₂=CHCH₂Br → CF₃CF₂OCH₂CH=CH₂ + NaBr

Functionalized derivatives of 1-Propene, 3-(pentafluoroethoxy)- can be prepared by leveraging the reactivity of the alkene and the allylic position.

Epoxidation: The double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further transformations.

Dihalogenation: Reaction with halogens (e.g., Br₂) would lead to the corresponding dihalo-adduct.

Allylic Functionalization: The enhanced acidity of the allylic protons allows for deprotonation followed by reaction with various electrophiles (e.g., alkyl halides, carbonyl compounds) to introduce substituents at the allylic position.

Characterization of these derivatives would rely on standard spectroscopic techniques. ¹H NMR spectroscopy would show characteristic signals for the allylic protons and the methylene group adjacent to the ether oxygen. The presence of the pentafluoroethoxy group would be confirmed by ¹⁹F NMR spectroscopy, which would exhibit distinct signals with characteristic coupling patterns. Mass spectrometry would provide the molecular weight and fragmentation patterns of the compounds.

Comparative Analysis with Related Fluorinated Ethers and Alkenes

To understand the unique properties of 1-Propene, 3-(pentafluoroethoxy)-, it is instructive to compare it with related fluorinated ethers and alkenes.

Tetrafluoroethoxy Analogues

An immediate analogue for comparison is 1-Propene, 3-(2,2,3,3-tetrafluoroethoxy)-. The absence of one fluorine atom on the terminal carbon of the ethoxy group in the tetrafluoro analogue would slightly diminish the electron-withdrawing effect compared to the pentafluoroethoxy compound. This would be expected to result in a slightly more electron-rich and, therefore, more reactive double bond towards electrophiles.

Perfluorinated Vinyl Ethers

Perfluorinated vinyl ethers (PFVEs), such as perfluoro(methyl vinyl ether) (PMVE) and perfluoro(ethyl vinyl ether) (PEVE), represent another important class of fluorinated ethers. nist.govnist.gov Unlike 1-Propene, 3-(pentafluoroethoxy)-, where the fluorine substitution is on the ethoxy group, in PFVEs, the double bond itself is perfluorinated.

Comparative Data of Related Compounds:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Expected Double Bond Reactivity |

| 1-Propene, 3-(pentafluoroethoxy)- | C₅H₅F₅O | 188.08 | Pentafluoroethoxy group on an allyl ether | Deactivated towards electrophiles |

| 1-Propene, 1,1,3,3,3-pentafluoro- | C₃HF₅ | 132.03 | Fluorines directly on the double bond and allylic position nist.gov | Highly deactivated towards electrophiles |

| Perfluoro(methyl vinyl ether) | C₃F₆O | 166.02 | Perfluorinated vinyl ether nist.gov | Highly deactivated towards electrophiles |

| Perfluoro(ethyl vinyl ether) | C₄F₈O | 216.03 | Perfluorinated vinyl ether nist.gov | Highly deactivated towards electrophiles |

| Allyl propyl ether | C₆H₁₂O | 100.16 | Non-fluorinated analogue chemours.com | Typical alkene reactivity |

The perfluorination of the double bond in PFVEs drastically reduces its nucleophilicity, making it highly resistant to electrophilic attack. These compounds are primarily used in polymerization reactions to produce high-performance fluoropolymers. In contrast, the non-fluorinated double bond of 1-Propene, 3-(pentafluoroethoxy)- retains a degree of reactivity that allows for a broader range of chemical transformations.

Design Principles for Novel Fluorinated Propene Ethers

The design of novel fluorinated propene ethers with tailored properties can be guided by several key principles:

Tuning Electronic Properties: The degree and position of fluorination on the alkoxy group can be varied to precisely control the electron density of the double bond. Increasing the length of the perfluoroalkyl chain (e.g., heptafluoropropoxy) would further enhance the electron-withdrawing effect.

Introducing Additional Functional Groups: The synthesis can be adapted to include other functional groups in the molecule, either on the alkoxy chain or by modifying the propene unit. This could lead to monomers for specialty polymers or compounds with specific biological activities.

Controlling Stereochemistry: For derivatives with chiral centers, developing stereoselective synthetic methods is crucial. This is particularly important in the synthesis of pharmaceuticals and agrochemicals where specific stereoisomers often exhibit the desired activity.

By applying these principles, a diverse range of novel fluorinated propene ethers can be designed and synthesized, opening up new possibilities in materials science, medicinal chemistry, and beyond.

Regulatory and Policy Landscape

Classification within Per- and Polyfluoroalkyl Substances (PFAS) Frameworks

The classification of 1-Propene, 3-(pentafluoroethoxy)- as a PFAS is determined by its molecular structure, which aligns with the definitions set forth by key international and national bodies.

Structural Definition of PFAS

Per- and polyfluoroalkyl substances are a large class of synthetic organofluorine compounds characterized by the presence of a perfluoroalkyl moiety, -CnF2n+1. wikipedia.org A pivotal and widely accepted definition comes from the Organisation for Economic Co-operation and Development (OECD), which in 2021 defined PFAS as "fluorinated substances that contain at least one fully fluorinated methyl or methylene (B1212753) carbon atom (without any H/Cl/Br/I atom attached to it)". foodpackagingforum.org This means any chemical with at least a perfluorinated methyl group (–CF3) or a perfluorinated methylene group (–CF2–) is considered a PFAS. wikipedia.orgfoodpackagingforum.orgkemi.seacs.org

The structure of 1-Propene, 3-(pentafluoroethoxy)- includes a CF3-CF2-O- group. The presence of the fully fluorinated ethyl group (pentafluoroethoxy) clearly places it within the OECD's structural definition of a PFAS. foodpackagingforum.orgacs.org The European Chemicals Agency (ECHA) has adopted a similar definition in its proposal to restrict PFAS under REACH, defining them as substances containing at least one fully fluorinated methyl (CF3-) or methylene (-CF2-) carbon atom. sgs.comulprospector.comspecialchem.com

The United States Environmental Protection Agency (US EPA) has used various definitions for different regulatory purposes. For the Toxic Substances Control Act (TSCA) Section 8(a)(7) reporting rule, the EPA defines PFAS through three structural substructures. agencyiq.comera-environmental.com One of these is R–CF2OCF2-R′, where R and R′ can be F, O, or saturated carbons, which would likely encompass 1-Propene, 3-(pentafluoroethoxy)- due to its fluoroether linkage. era-environmental.com

International Terminology and Grouping Strategies

Internationally, there is a move towards regulating PFAS as a class rather than on a substance-by-substance basis. rivm.nlfluoropolymers.eu This approach is driven by the sheer number of identified PFAS, estimated to be over 10,000, and the concern that regulating one PFAS could simply lead to its replacement by another, equally persistent substance. kemi.sefluoropolymers.eu The Stockholm Convention on Persistent Organic Pollutants (POPs) has historically focused on specific long-chain PFAS like PFOA and PFOS. pfassciencepanel.orgpops.intpops.int However, the broader grouping strategy is now being implemented in comprehensive regulatory proposals like the one under the EU's REACH regulation. rivm.nlfluoropolymers.eu This strategy means that substances like 1-Propene, 3-(pentafluoroethoxy)-, which fit the structural definition of a PFAS, are included in these broad regulatory actions regardless of whether they have been individually studied for toxicity or environmental impact. fluoropolymers.eu

Implications of Environmental Regulations on Research and Development (e.g., REACH, TSCA)

Major chemical regulations in Europe and the United States have significant implications for the research, development, and commercialization of substances like 1-Propene, 3-(pentafluoroethoxy)-.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union is one of the most comprehensive chemical regulations globally. ulprospector.com A significant development is the proposal submitted by five national authorities (Denmark, Germany, the Netherlands, Norway, and Sweden) to restrict the manufacture, placing on the market, and use of all PFAS. fluoropolymers.eueuropa.eu This proposal, currently under evaluation by ECHA's scientific committees, would essentially lead to a near-total ban on fluoropolymers and other PFAS across most industries if adopted as drafted. fluoropolymers.eueuropa.eucirs-group.com For a compound like 1-Propene, 3-(pentafluoroethoxy)-, this would mean that its use in the EU could be severely restricted or eliminated in the coming years, with the restriction potentially becoming effective around 2026-2027. sgs.com The regulation provides for time-limited derogations for specific uses where alternatives are not yet available. sgs.comsatra.com

TSCA (Toxic Substances Control Act) in the United States grants the EPA the authority to require reporting, record-keeping, and testing of chemical substances. itrcweb.org Under TSCA Section 8(a)(7), the EPA has established reporting and recordkeeping requirements for any person who has manufactured or imported PFAS or PFAS-containing articles since 2011. epa.govfederalregister.gov This rule uses a broad structural definition of PFAS, which would include 1-Propene, 3-(pentafluoroethoxy)-. era-environmental.com Consequently, any entity manufacturing or importing this substance would be subject to these reporting obligations. epa.gov Furthermore, the EPA can issue Significant New Use Rules (SNURs) for specific chemicals, requiring notification to the EPA before a substance can be used for a new purpose. federalregister.gov

The overarching impact of these regulations is a significant increase in the compliance burden and potential market restrictions for fluorinated substances. This regulatory pressure is a major driver for companies to seek non-fluorinated alternatives.

Reporting Requirements and Regulatory Management Options

The evolving regulatory landscape imposes specific reporting duties and outlines various management options for substances classified as PFAS.

Under TSCA , the Section 8(a)(7) rule mandates that manufacturers and importers of PFAS, including those in articles, must electronically report information on chemical identity, uses, production volumes, byproducts, disposal, and environmental and health effects for each year since 2011. era-environmental.comfederalregister.gov The deadline for most manufacturers to submit this data is May 8, 2025, with an extended deadline for small businesses that only import PFAS in articles. era-environmental.com There are very few exemptions to this reporting rule. era-environmental.comepa.gov

In the EU , the REACH restriction proposal for PFAS is the primary regulatory management option being pursued. rivm.nl If enacted, it will be one of the broadest chemical restrictions in the EU's history. europa.eu The process involves scientific evaluation by ECHA's Committees for Risk Assessment (RAC) and Socio-Economic Analysis (SEAC), followed by a decision from the European Commission and member states. rivm.nleuropa.eu The timeline for this process extends into 2025 and beyond. fluoropolymers.eu

The table below summarizes the key reporting and management frameworks applicable to a substance like 1-Propene, 3-(pentafluoroethoxy)-.

| Regulatory Framework | Key Requirement/Management Option | Timeline/Status |

| EU REACH | Universal restriction on the manufacture, use, and placing on the market of all PFAS. | Proposal submitted in Jan 2023; scientific evaluation ongoing; final opinions expected late 2025/early 2026. fluoropolymers.eu |

| US TSCA Section 8(a)(7) | Mandatory one-time reporting of use, production, disposal, and health effects data for all PFAS manufactured/imported since 2011. | Reporting period opens Nov 12, 2024; submission deadline May 8, 2025 (extended for some small businesses). era-environmental.com |

| Stockholm Convention | Global treaty to eliminate or restrict the production and use of persistent organic pollutants. | Currently lists specific long-chain PFAS (PFOA, PFOS, PFHxS); does not yet cover the entire class of PFAS. pfassciencepanel.orgpops.intbrsmeas.org |

Sustainable Chemistry Initiatives and Alternatives Research

The intense regulatory pressure and growing public concern over PFAS have spurred significant research into sustainable chemistry initiatives and the development of safer alternatives. chemicalproductsokc.comrti.org The goal is to find non-fluorinated substances or materials that can replicate the desirable properties of PFAS (e.g., water and oil repellency, durability) without the associated environmental persistence and potential health risks. chemicalproductsokc.com

Several promising avenues for alternatives are being explored:

Bio-based Materials: Researchers are investigating the use of materials like cellulose (B213188) from tree pulp and compounds derived from seaweed to create biodegradable and non-toxic coatings and packaging with water and grease-resistant properties. mgmlaw.com

Silica-based Coatings: Coatings derived from silica, an abundant and non-toxic mineral, are being developed as water- and oil-repellent alternatives for industries such as textiles and electronics. lisam.com

Fluorine-Free Polymers: Companies are actively researching and developing non-fluorinated polymers that can provide water repellency for textiles and other applications. chemicalproductsokc.com

Reformulation and Process Changes: In some cases, the need for PFAS can be eliminated by changing industrial processes. For example, in decorative chrome plating, a shift to different chromium chemistry has reduced the need for PFAS-containing fume suppressants. itrcweb.org

While some industries have shifted to shorter-chain PFAS as alternatives to the regulated long-chain versions, there is growing concern that these replacements may also be persistent and pose similar risks, leading to a push to move away from fluorinated chemistry altogether. chemicalproductsokc.comrti.orglisam.com The development and validation of these alternatives are critical for industries that currently rely on PFAS to transition to more sustainable practices. rti.orgmgmlaw.com

Future Research Directions and Emerging Trends

Unexplored Synthetic Avenues

While the synthesis of fluorinated ethers and alkenes is established, dedicated and optimized routes to 1-Propene, 3-(pentafluoroethoxy)- are not widely reported, presenting an opportunity for methodological innovation. Future research could focus on developing more efficient, selective, and sustainable synthetic protocols.

Key Research Objectives:

Direct Fluorination Strategies: Investigation into late-stage C-H fluorination of corresponding hydrocarbon ethers could provide a more direct and atom-economical route, bypassing the need for pre-functionalized starting materials.

Catalytic Allylation: Developing novel catalytic systems for the direct allylation of pentafluoroethanol or its derivatives would offer a convergent and flexible approach to the target molecule and its analogues.

Flow Chemistry Synthesis: The use of microreactor technology could enable safer handling of potentially hazardous reagents like elemental fluorine and allow for precise control over reaction parameters, potentially improving yields and purity while minimizing byproduct formation.

Bio-catalytic Routes: Exploring enzymatic pathways for the synthesis of the ether linkage or other key bonds could offer a green and highly selective alternative to traditional chemical methods, although the presence of heavy fluorination presents a significant challenge for natural enzyme systems.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Williamson Ether Synthesis | Utilizes readily available starting materials. | May require harsh conditions; potential for elimination side reactions. |

| Catalytic Allylation | High atom economy; potential for stereocontrol. | Catalyst development; substrate scope limitations. |

| C-H Fluorination | Direct conversion reduces step count. | Selectivity and control over the degree of fluorination. |

| Flow Chemistry | Enhanced safety and control; improved scalability. | Initial setup costs; potential for channel clogging. |

Novel Catalytic Transformations (e.g., for synthesis or degradation)

Catalysis is central to both the efficient synthesis and the potential environmental mitigation of fluorinated compounds. For 1-Propene, 3-(pentafluoroethoxy)-, future catalytic research is expected to be a dual-pronged approach.

For synthesis, modern transition-metal catalysis offers a vast toolkit. nih.gov For instance, developing catalysts for enantioselective fluorination could lead to chiral derivatives with unique properties. nih.gov Furthermore, metathesis reactions, a powerful tool for C=C bond formation, remain largely unexplored for substrates like this and could open pathways to novel fluorinated olefins. magnusgroup.org

For degradation, the inherent stability of the C-F bond makes these compounds persistent. researchgate.net Research into catalytic systems that can cleave the C-F or C-O bonds under mild conditions is crucial for environmental remediation. Promising areas include:

Photocatalysis: Visible-light-mediated photocatalysis could offer a low-energy pathway to activate and degrade the molecule.

Reductive Defluorination: Catalytic systems employing transition metals or frustrated Lewis pairs could facilitate the reductive cleavage of C-F bonds.

Oxidative Degradation: Advanced oxidation processes (AOPs) driven by novel catalysts could break down the molecule into less harmful substances. The microbially-driven Fenton reaction, for example, has been used to degrade persistent organic pollutants. researchgate.net

Tailored Polymer Architectures and High-Performance Materials

The primary anticipated application of 1-Propene, 3-(pentafluoroethoxy)- is as a functional monomer for the synthesis of advanced fluoropolymers. dakenchem.com Its structure allows for the creation of polymers with a unique combination of properties derived from the polyether backbone and the perfluorinated side chains.

Future research in this area should target:

Homopolymerization and Copolymerization: Systematic studies on the radical, cationic, and anionic polymerization of this monomer are needed to understand its reactivity and the properties of the resulting homopolymer. Copolymerization with other monomers (both fluorinated and non-fluorinated) could yield a vast library of materials with tunable properties.

Advanced Polymer Architectures: Moving beyond linear polymers, the synthesis of block copolymers, graft polymers, and star polymers incorporating the pentafluoroethoxy-propene unit could lead to self-assembling materials, advanced coatings, and novel membranes.

Structure-Property Relationships: A thorough investigation into how the incorporation of the pentafluoroethoxy group influences key polymer properties is essential. This includes thermal stability, chemical resistance, refractive index, dielectric constant, and surface energy. researchgate.net Fluoropolymers are known for their exceptional stability and performance in demanding applications. mdpi.com For example, Polytetrafluoroethylene (PTFE) is renowned for its chemical inertness and low friction. wikipedia.org

| Polymer Architecture | Potential Application | Key Properties to Investigate |

| Homopolymer | High-performance elastomers, specialty coatings | Thermal stability (TGA), glass transition temperature (DSC), chemical resistance |

| Random Copolymer | Melt-processable fluoroplastics, optical fibers | Refractive index, transparency, mechanical properties |

| Block Copolymer | Self-assembling nanostructures, drug delivery | Morphology (TEM, SAXS), solution behavior |

Advanced Environmental Remediation Strategies

The widespread use of organofluorine compounds has led to concerns about their environmental persistence and potential ecological impact. nih.govchromatographyonline.com The strength of the carbon-fluorine bond makes many of these substances resistant to natural degradation pathways. researchgate.netresearchgate.net

Future research must proactively address the environmental fate and potential remediation of 1-Propene, 3-(pentafluoroethoxy)- and its derived polymers. Emerging strategies that warrant investigation include:

Microbial Degradation: While challenging, the isolation and engineering of microorganisms capable of metabolizing fluorinated ethers could provide a sustainable bioremediation solution. researchgate.net

Sonochemical Degradation: The use of high-frequency ultrasound to generate localized hot spots in solution can induce the cleavage of C-F bonds through pyrolysis and radical reactions.

Electrochemical Oxidation: Advanced electrochemical systems using novel electrode materials (e.g., boron-doped diamond) can generate highly oxidizing species capable of mineralizing persistent organic pollutants.

Mechanochemical Destruction: Ball milling with appropriate reagents can provide the energy needed to break C-F bonds in solid polymer waste, converting it into less harmful inorganic salts.

Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry Research

The complexity of fluorine chemistry presents an ideal opportunity for the application of artificial intelligence (AI) and machine learning (ML). acs.orgcas.org These computational tools can accelerate discovery and optimization cycles across the entire lifecycle of 1-Propene, 3-(pentafluoroethoxy)-, from synthesis to application and disposal. aimlic.comnsf.gov

Potential applications include:

Predictive Synthesis: ML models trained on reaction databases can predict the outcomes of synthetic routes, identify optimal reaction conditions, and even propose novel, non-intuitive pathways to the target molecule. nih.gov

Materials Discovery: AI can be used to predict the properties of polymers derived from 1-Propene, 3-(pentafluoroethoxy)-, enabling the in silico design of new materials with tailored performance characteristics for specific applications, thus reducing the need for extensive trial-and-error experimentation.

Catalyst Design: Machine learning algorithms can screen vast libraries of potential catalysts for both synthesis and degradation, identifying promising candidates based on predicted activity and selectivity.

Toxicity and Environmental Fate Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the potential toxicity and environmental behavior of the compound, guiding safer design and handling protocols from an early stage.

The integration of these data-driven approaches promises to significantly enhance the efficiency and sustainability of research and development in this specialized area of fluorine chemistry. nsf.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Propene, 3-(pentafluoroethoxy)-, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or fluorination reactions. For example, the pentafluoroethoxy group may be introduced via reaction of a propene derivative with pentafluoroethanol under acidic or basic conditions. Purification often employs fractional distillation or preparative gas chromatography due to the compound’s volatility. Validation of purity requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (expected ~228 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity (e.g., distinguishing vinyl proton shifts at δ 5.5–6.5 ppm and fluorinated ether signals at δ 110–120 ppm in ¹⁹F NMR) .

Q. Which spectroscopic techniques are optimal for characterizing 1-Propene, 3-(pentafluoroethoxy)-, and what key data points should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Identify vinyl protons (δ 5.5–6.5 ppm) and coupling constants to confirm stereochemistry.

- ¹⁹F NMR : Resolve signals for the pentafluoroethoxy group (δ -75 to -85 ppm for CF₃ and CF₂ groups).

- IR Spectroscopy : Detect C-F stretches (1000–1300 cm⁻¹) and C=C vibrations (1600–1680 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+] at m/z ≈ 228 and isotopic patterns consistent with fluorine abundance .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoroethoxy substituent influence the compound’s reactivity in polymerization or copolymerization reactions?

- Methodological Answer : The pentafluoroethoxy group enhances electrophilicity of the vinyl moiety, facilitating radical or ionic polymerization. For copolymerization with fluorinated monomers (e.g., tetrafluoroethylene), reaction conditions (e.g., initiators like peroxides, temperatures >100°C) must be optimized to balance reactivity and stability. Kinetic studies using differential scanning calorimetry (DSC) or real-time FTIR can monitor propagation rates and side reactions (e.g., chain transfer to fluorinated ethers) .

Q. How can researchers resolve contradictions in reported thermal stability data for 1-Propene, 3-(pentafluoroethoxy)- and its derivatives?

- Methodological Answer : Discrepancies in decomposition temperatures (Td) may arise from impurities or analytical methods. Thermogravimetric analysis (TGA) under inert gas (N₂) should be standardized with heating rates ≤10°C/min. Comparative studies of analogous compounds (e.g., 3-chloro-1,1,2,3,3-pentafluoropropene, Td ~250°C) suggest that pentafluoroethoxy derivatives exhibit lower thermal stability due to ether linkage susceptibility. Computational modeling (DFT) can predict bond dissociation energies to guide experimental validation .

Q. What strategies mitigate challenges in analyzing environmental degradation products of 1-Propene, 3-(pentafluoroethoxy)-?

- Methodological Answer : Degradation studies require advanced hyphenated techniques (e.g., LC-QTOF-MS) to detect polar metabolites like fluorinated carboxylic acids. Accelerated aging under UV light or ozone exposure can simulate environmental breakdown. Isotopic labeling (¹³C or ¹⁸O) aids in tracking transformation pathways. Reference standards for suspected metabolites (e.g., perfluoroethoxyacetic acid) should be synthesized for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products